N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide: is a complex organic compound that features a benzimidazole core, a sulfanylacetamide group, and a cyano-substituted alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with 4-ethoxybenzaldehyde under acidic conditions to form 1-(4-ethoxyphenyl)benzimidazole.
Introduction of the Sulfanylacetamide Group: The benzimidazole derivative is then reacted with chloroacetyl chloride in the presence of a base to introduce the sulfanylacetamide group.
Attachment of the Cyano-Substituted Alkyl Chain: Finally, the compound is treated with 2-cyano-3-methylbutan-2-yl chloride under basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, potentially inhibiting their activity. The cyano and sulfanyl groups may also play roles in binding to active sites or altering the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide
- N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-chlorophenyl)benzimidazol-2-yl]sulfanylacetamide
Uniqueness
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-5-29-18-12-10-17(11-13-18)27-20-9-7-6-8-19(20)25-22(27)30-14-21(28)26-23(4,15-24)16(2)3/h6-13,16H,5,14H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMHRADKEJTOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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